molecular formula C8H13NO B2989653 2-Oxa-8-azadispiro[3.1.36.14]decane CAS No. 1823949-81-0

2-Oxa-8-azadispiro[3.1.36.14]decane

Cat. No.: B2989653
CAS No.: 1823949-81-0
M. Wt: 139.198
InChI Key: HLZVUCUJMADHLE-UHFFFAOYSA-N
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Description

2-Oxa-8-azadispiro[3.1.36.14]decane is a spiro compound characterized by its unique bicyclic structure, which includes two rings linked by a single carbon atom.

Preparation Methods

The synthesis of 2-Oxa-8-azadispiro[3.1.36.14]decane typically involves the use of commercially available reagents. One common synthetic route starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction involves alkylation and heterocyclization steps to form the desired spiro compound

Chemical Reactions Analysis

2-Oxa-8-azadispiro[3.1.36.14]decane can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst such as Raney nickel.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Oxa-8-azadispiro[3.1.36.14]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-8-azadispiro[3.1.36.14]decane involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of its targets. This can lead to various biological effects, depending on the nature of the target and the specific interactions involved .

Comparison with Similar Compounds

2-Oxa-8-azadispiro[3.1.36.14]decane can be compared with other spiro compounds, such as:

  • 8-Oxa-2-azaspiro[4.5]decane
  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane
  • 2-Oxa-7-azaspiro[4.4]nonane

These compounds share similar structural features but differ in the nature and position of their heteroatoms. The uniqueness of this compound lies in its specific ring system and the presence of both oxygen and nitrogen atoms, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

8-oxa-2-azadispiro[3.1.36.14]decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7(3-9-4-7)2-8(1)5-10-6-8/h9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZVUCUJMADHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC13COC3)CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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